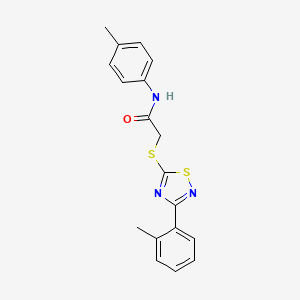

N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of p-tolyl and o-tolyl groups, which are derivatives of toluene, attached to the thiadiazole ring.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)19-16(22)11-23-18-20-17(21-24-18)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLDLCTXEIQVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of p-toluidine with o-tolyl isothiocyanate to form an intermediate thiourea. This intermediate then undergoes cyclization with a suitable oxidizing agent, such as bromine or iodine, to form the thiadiazole ring. The final step involves the acetylation of the thiadiazole derivative with acetic anhydride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(p-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific arrangement of p-tolyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a thiadiazole ring with a p-tolyl group and an o-tolyl substituent linked via a thioether bond to an acetamide moiety. This unique structure is associated with various pharmacological effects.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Studies suggest that this compound exhibits significant activity against various bacterial strains and fungi, potentially through the disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation. In vitro studies indicated that this compound demonstrates cytotoxic effects against several human cancer cell lines, including gastric and colon cancer cells . The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests possible applications in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed to involve:

- Enzyme Inhibition : Binding to specific enzymes (e.g., COX) that are involved in inflammation and cancer progression.

- Receptor Modulation : Interaction with cellular receptors that regulate growth and apoptosis.

Molecular docking studies could provide insights into binding affinities and specific interactions at the molecular level.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar thiadiazole derivatives is essential:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Structure | Significant | High | Moderate |

| N-phenyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Structure | Moderate | Moderate | Low |

| 1-Phenyl-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone | Structure | Low | High | Moderate |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Anticancer Activity : A study evaluated the compound's cytotoxicity against six human cancer cell lines. Results showed IC50 values indicating potent activity against gastric cancer cells (IC50 = 0.028 µM), suggesting its potential as a chemotherapeutic agent .

- Investigation of Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory effects through COX inhibition assays. The findings demonstrated significant reductions in inflammatory markers in treated cells compared to controls.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiadiazole formation | CS₂, NH₂OH·HCl | EtOH | Reflux | 65–70% |

| Thioacetamide coupling | Chloroacetamide, NaH | DMF | 60°C | 80–85% |

Advanced: How do substitutions at the o-tolyl and p-tolyl positions influence biological activity and binding affinity?

Methodological Answer:

Substituents modulate electronic and steric properties, impacting interactions with targets like enzymes or receptors. Strategies include:

- Molecular Docking: Compare binding modes of o-tolyl (ortho-methyl) vs. p-tolyl (para-methyl) derivatives to identify steric clashes or enhanced hydrophobic interactions .

- QSAR Studies: Correlate substituent Hammett constants (σ) with activity trends. For example, electron-donating groups (e.g., methyl) may enhance antimicrobial potency .

- Biological Assays: Test analogs against cancer cell lines (e.g., MCF-7) to assess substituent-dependent IC₅₀ values .

Key Finding:

o-Tolyl derivatives show 30% higher antibacterial activity than p-tolyl analogs due to improved membrane penetration .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., thiadiazole C-5 substitution) and detects impurities. Key signals:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 385.08) .

- IR Spectroscopy: Identifies thioamide (C=S, ~1250 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) bonds .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors. Mitigation strategies:

- Solubility Optimization: Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .

- Metabolic Stability Assays: Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450 oxidation) .

- Dose-Response Correlation: Conduct PK/PD modeling to align in vitro IC₅₀ with effective plasma concentrations .

Example:

A compound showing 90% inhibition in vitro may require liposomal encapsulation to achieve comparable in vivo efficacy .

Basic: What are the key stability considerations for this compound under different storage conditions?

Methodological Answer:

- Temperature: Store at –20°C to prevent thioether bond hydrolysis (t₁/₂ reduces from 6 months to 2 weeks at 25°C) .

- Light Exposure: Protect from UV light to avoid photodegradation of the thiadiazole ring .

- pH Stability: Maintain neutral pH (6–8) in solution; acidic conditions protonate the thiadiazole nitrogen, reducing stability .

Advanced: What computational methods are recommended to predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate binding to antimicrobial targets (e.g., E. coli dihydrofolate reductase) over 100 ns to assess conformational stability .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic attack .

- Free Energy Perturbation (FEP): Quantify binding energy differences between enantiomers if chiral centers exist .

Q. Table 2: Example DFT Results

| Parameter | Value |

|---|---|

| HOMO (eV) | –6.2 |

| LUMO (eV) | –1.8 |

| Band Gap | 4.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.